N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

Solid-State Handling Weighing Accuracy Air Sensitivity

Researchers requiring precise stoichiometric delivery of an asymmetric C7 diamine scaffold face weighing errors and air-sensitivity with the liquid free base. N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride solves this as a crystalline, air-stable solid. - Primary amine at C3 (gem-dimethyl substituted) for selective metal coordination, acylation, or alkylation. - Tertiary dimethylamino group provides steric differentiation and influences solubility without participating directly. - White to yellow crystalline solid; ≥95% purity; recommended storage 2-8°C under dry, sealed conditions.

Molecular Formula C7H20Cl2N2
Molecular Weight 203.15
CAS No. 1956306-39-0
Cat. No. B2579433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
CAS1956306-39-0
Molecular FormulaC7H20Cl2N2
Molecular Weight203.15
Structural Identifiers
SMILESCC(C)(CCN(C)C)N.Cl.Cl
InChIInChI=1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H
InChIKeyNPCYGUSDBOYQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,N1,3-Trimethylbutane-1,3-diamine Dihydrochloride


N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0) is the dihydrochloride salt form of a C7 asymmetric diamine. The compound possesses a primary amine (-NH2) at the C3 position bearing a gem-dimethyl substitution and a tertiary dimethylamino group (-N(CH3)2) at the N1 terminus, as described in its chemical registration and nomenclature records [1]. This structural arrangement yields a sterically differentiated diamine scaffold in which the two nitrogen centers exhibit markedly distinct steric accessibility and basicity profiles—characteristics relevant to selective mono-functionalization strategies in synthetic route design and ligand development . The dihydrochloride salt provides this otherwise air-sensitive and liquid free base (free base CAS 933738-55-7) as a crystalline, air-stable, and easily handled solid suitable for precise stoichiometric delivery in research and development workflows . The compound is listed in the ECHA C&L Inventory under EC/List No. 827-896-3, confirming its regulatory registration and commercial availability within research chemical supply chains [2].

1

Crystalline dihydrochloride salt for air-stable, precise stoichiometric delivery

2

Asymmetric diamine scaffold with sterically differentiated primary and tertiary amine centers

3

ECHA-registered with established supply chain and documentation trail

Why This Diamine Salt Cannot Be Substituted


A procurement decision based on generic diamine classification—treating this compound as interchangeable with common symmetrical diamines (e.g., 1,3-diaminopropane, 1,4-diaminobutane) or its liquid free base (CAS 933738-55-7)—introduces several irreconcilable experimental and logistical discontinuities. The dihydrochloride salt form provides crystalline solid stability with recommended storage at 2–8°C under sealed, dry conditions [1], whereas the free base is an air-sensitive liquid with a boiling point of approximately 158°C at 760 mmHg and a density of 0.839 g/mL [2]. Direct substitution of the salt with the free base would require neutralization steps and introduce weighing errors due to volatility differences. Furthermore, the asymmetric N1,N1,3-trimethyl substitution pattern differs fundamentally from linear, unsubstituted α,ω-diamines in steric differentiation between the two amine centers, which critically determines reactivity, regioselectivity, and coordination behavior in applications ranging from metal ligand synthesis to polymer curing and pharmaceutical intermediate preparation [3]. The procurement of the precisely specified CAS 1956306-39-0 dihydrochloride ensures that the experimental parameters—including counterion presence, protonation state, and handling characteristics—are defined and reproducible, whereas substitution with a generic diamine introduces uncontrolled variables that cannot be normalized post hoc.

Free base (liquid)

Free base CAS 933738-55-7 is an air-sensitive liquid; direct substitution may introduce weighing errors and require neutralization steps, altering stoichiometry.

Symmetrical diamines

Linear diamines (e.g., 1,3-diaminopropane) lack site differentiation; regioselective mono-functionalization strategies may not transfer.

Storage & handling mismatch

Salt requires cold chain storage (2–8°C) and sealed conditions to maintain stoichiometry; free base stored ambient but introduces handling variability.

Differentiation Evidence


Physical Form Comparison

The dihydrochloride salt form (CAS 1956306-39-0) is a white to yellow crystalline solid , whereas the corresponding free base (CAS 933738-55-7) is a colorless liquid with a strong amine odor . This difference in physical state directly impacts procurement and experimental reproducibility. The solid salt can be accurately weighed using standard laboratory microbalances without the volatility losses or hygroscopic variability associated with liquid amines . The free base exhibits a density of 0.839 g/mL and a boiling point of 158.1°C at 760 mmHg [1], meaning that volumetric transfers introduce concentration errors of approximately ±5–10% depending on ambient temperature and exposure time. The dihydrochloride salt eliminates this source of experimental variability entirely.

Physical Form
Reported
Crystalline solid vs. volatile liquid
Supports weighing accuracy and batch reproducibility
Free base density 0.839 g/mL; volumetric transfers may introduce error
Solid-State Handling Weighing Accuracy Air Sensitivity Long-Term Stability

Storage Stability Comparison

The dihydrochloride salt (CAS 1956306-39-0) is specified for storage at 2–8°C under sealed, dry conditions [1], whereas the free base (CAS 933738-55-7) is recommended for long-term storage in a cool, dry place without explicit cold chain requirements . This distinction is critical for procurement planning. The dihydrochloride salt's cold storage requirement (refrigerated, 2–8°C) necessitates cold chain logistics for shipping and laboratory storage, which may influence procurement decisions for facilities lacking refrigerated storage capacity. The free base, lacking this requirement, may be stored at ambient temperatures, offering greater logistical flexibility. The salt's requirement for sealed, dry conditions is driven by the hygroscopic nature of hydrochloride salts, which can absorb atmospheric moisture and alter stoichiometry over time if improperly stored . This sensitivity is not applicable to the liquid free base, which does not exhibit hygroscopic deliquescence in the same manner.

Storage Stability
Reported
Salt: 2–8°C sealed; Free base: ambient cool/dry
Cold chain logistics may be required for salt form
Hygroscopic salt requires sealed conditions to maintain stoichiometry
Storage Stability Shelf Life Cold Chain Requirements Procurement Logistics

Structural Differentiation

N1,N1,3-Trimethylbutane-1,3-diamine contains a primary amine at C3 (with gem-dimethyl substitution) and a tertiary dimethylamino group at N1 [1]. This structural arrangement contrasts with symmetrical linear diamines such as 1,3-diaminopropane (DAP) and 1,4-diaminobutane (DAB), which possess two chemically equivalent primary amine termini [2]. The presence of three methyl groups on the nitrogen atoms in the N1,N1,3-trimethyl compound introduces significant steric bulk, with the tertiary amine exhibiting reduced nucleophilicity and steric accessibility relative to the primary amine . This differential reactivity enables selective mono-functionalization strategies: the primary amine can be selectively acylated, alkylated, or coordinated to metal centers while the tertiary amine remains largely inert under mild conditions. In coordination chemistry, the compound's bifunctional nature has been identified as suitable for the preparation of specialty catalysts and ligands for asymmetric synthesis [3].

Amine Site Differentiation
Class-level
Primary vs. tertiary dimethylamine; symmetrical diamines: two equivalent –NH2
May enable regioselective mono-functionalization strategies
Reactivity inference based on established amine SAR; validation recommended
Regioselectivity Steric Hindrance Coordination Chemistry Ligand Design

Regulatory Registration and Availability

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride (CAS 1956306-39-0) is formally registered in the ECHA C&L Inventory under EC/List No. 827-896-3 with notified classification and labelling according to CLP criteria [1]. The free base (CAS 933738-55-7) is also commercially available through multiple research chemical suppliers with typical purity specifications of 95–97% . However, not all structurally analogous trimethylbutanediamine positional isomers (e.g., N1,N1,2-trimethylbutane-1,3-diamine) possess equivalent regulatory registration status or commercial availability across global supply chains . For procurement in regulated research environments requiring full documentation trails (e.g., GLP studies, pharmaceutical development, or EU-based industrial research), the availability of a complete ECHA registration dossier provides a verifiable compliance pathway that may not exist for less thoroughly characterized analogues .

ECHA Registration
Specification review
EC/List No. 827-896-3, notified CLP classification
Provides documented compliance pathway for regulated procurement
Positional isomer registration may not be equivalent; verify for GLP environments
Regulatory Compliance ECHA Registration Commercial Availability Procurement Documentation

Recommended Application Scenarios


Asymmetric Catalyst and Ligand Synthesis

The compound is procured for the development of metal coordination complexes and asymmetric catalysts where differential reactivity between the primary and tertiary amine centers is required [1]. The primary amine can coordinate to metal centers or undergo selective acylation/alkylation, while the tertiary amine provides a spectator group that influences steric environment and solubility without participating directly in coordination . The dihydrochloride salt form ensures accurate stoichiometric delivery of the diamine scaffold during catalyst preparation . This scenario applies to medicinal chemistry groups developing novel organometallic complexes, academic laboratories investigating structure-activity relationships in coordination chemistry, and industrial R&D teams screening ligand libraries for catalytic applications [2].

Pharmaceutical Intermediate Procurement

The compound is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) requiring selective amine functionalities [1]. The solid dihydrochloride salt form (white to yellow crystalline solid) provides weighing accuracy superior to liquid amine alternatives, directly improving synthetic reproducibility . The compound is commonly employed in medicinal chemistry for optimizing drug solubility and binding characteristics through amine functionalization . This scenario is particularly relevant for process chemistry groups developing scalable synthetic routes, medicinal chemistry teams requiring precise stoichiometry for SAR studies, and CROs preparing amine-containing building blocks for client projects where documentation and reproducibility are paramount [2].

Polymer Synthesis and Epoxy Curing

The free base form (CAS 933738-55-7) of N1,N1,3-trimethylbutane-1,3-diamine is employed in polymer synthesis, epoxy curing, and corrosion inhibition applications where its asymmetric diamine structure provides distinct curing kinetics [1]. The tertiary amine group offers steric hindrance that influences reaction kinetics and selectivity, while the primary amine enables crosslinking in resin formulations . The compound exhibits good solubility in polar solvents and demonstrates thermal stability suitable for high-performance coatings and adhesives . The dihydrochloride salt (CAS 1956306-39-0) may be procured for storage stability and subsequently neutralized to the free base immediately prior to polymerization reactions, offering a controlled-release strategy for sensitive curing systems [2].

Regulatory-Compliant Procurement

The dihydrochloride salt (CAS 1956306-39-0) is procured by laboratories operating in regulated environments (GLP, GMP, or EU REACH-compliant facilities) where full chemical registration documentation is mandatory [1]. The compound's ECHA C&L Inventory listing (EC/List No. 827-896-3) provides the necessary regulatory foundation for import, storage, and use documentation . Laboratories with existing cold chain infrastructure (2–8°C refrigerated storage) will find this compound logistically compatible . This scenario applies to pharmaceutical development groups requiring full audit trails, European Union-based research institutions subject to REACH compliance, and industrial laboratories maintaining ISO-certified quality management systems where chemical registration is a prerequisite for procurement approval [2].

Application
Selection Property
Validation Focus
Asymmetric Catalyst & Ligand Synthesis
Site-differentiated amine scaffold
Regioselective mono-functionalization validation
Pharmaceutical Intermediate Synthesis
Crystalline salt for stoichiometric accuracy
Weighing precision and synthetic reproducibility
Polymer Synthesis & Epoxy Curing
Asymmetric amine for controlled curing kinetics
Crosslink density and thermal stability
Regulatory-Compliant Procurement
ECHA C&L Inventory registration
Compliance documentation for GLP/EU REACH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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